molecular formula C21H23N3O4S B12208214 Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12208214
M. Wt: 413.5 g/mol
InChI Key: VTIXJXSDOKGGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex molecule featuring a partially saturated benzothiophene core (4,5,6,7-tetrahydro modification) with a methyl carboxylate group at position 3 and a pyrazolidinone-derived amide substituent at position 2. The pyrazolidinone moiety includes a benzyl group, contributing to lipophilicity, and a carbonyl group capable of hydrogen bonding.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23N3O4S/c1-28-21(27)18-14-9-5-6-10-16(14)29-20(18)22-19(26)15-11-17(25)23-24(15)12-13-7-3-2-4-8-13/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,22,26)(H,23,25)

InChI Key

VTIXJXSDOKGGGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC(=O)NN3CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexenone Derivatives

A widely cited approach involves the cyclocondensation of cyclohexenone with thioglycolic acid under acidic conditions. This method, adapted from the synthesis of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, proceeds via a Knorr-type reaction. The amino and ester functionalities are introduced simultaneously using ammonium acetate and methyl cyanoacetate, respectively. Key parameters include:

  • Reagents : Cyclohexenone (1.0 equiv), thioglycolic acid (1.2 equiv), methyl cyanoacetate (1.1 equiv), ammonium acetate (2.0 equiv)

  • Conditions : Acetic acid (reflux, 8–12 hr)

  • Yield : 68–72% after recrystallization from ethanol

Aryne-Mediated Annulation

Recent advances employ o-silylaryl triflates as aryne precursors reacted with alkynyl sulfides. This method, developed by Yoshida et al., enables precise control over substitution patterns:

  • Reagents : o-Silylaryl triflate (1.0 equiv), ethynyl sulfide (1.1 equiv), CsF (3.0 equiv)

  • Conditions : CH₃CN, 80°C, 4 hr under microwave irradiation

  • Yield : 55–65% for tetrahydrobenzothiophene derivatives

Functionalization of the Aminobenzothiophene Core

The 2-amino group on the benzothiophene serves as the attachment point for the pyrazolidinone moiety. Acylation reactions are typically employed for this transformation:

Carbamate Protection Strategy

To prevent side reactions during acylation, the amino group is often protected as a carbamate. A protocol adapted from methyl pyrimidine syntheses involves:

  • Protection :

    • Reagents : (Benzyloxy)carbonyl chloride (1.2 equiv), Et₃N (2.0 equiv)

    • Conditions : THF, 0°C → RT, 2 hr

    • Yield : 85–90% of protected amine

  • Acylation with Pyrazolidinone Carbonyl Chloride :

    • Synthesis of Acylating Agent :
      2-Benzyl-5-oxopyrazolidine-3-carboxylic acid is converted to its acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in DCM (0°C, 1 hr).

    • Coupling :

      • Reagents : Protected aminobenzothiophene (1.0 equiv), pyrazolidinoyl chloride (1.1 equiv), DMAP (0.1 equiv)

      • Conditions : DCM, 0°C → RT, 12 hr

      • Yield : 70–75%

  • Deprotection :

    • Reagents : H₂/Pd-C (10% wt), MeOH

    • Conditions : 25°C, 3 hr

    • Yield : 95%

Direct Amide Coupling

Forgoing protection, modern coupling reagents enable direct acylation:

  • Reagents : 2-Aminobenzothiophene (1.0 equiv), 2-benzyl-5-oxopyrazolidine-3-carboxylic acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv)

  • Conditions : DMF, 25°C, 6 hr

  • Yield : 82% after purification by flash chromatography (SiO₂, EtOAc/hexane 1:1)

Pyrazolidinone Synthesis

The 2-benzyl-5-oxopyrazolidine-3-carboxylic acid component is synthesized via:

-Dipolar Cycloaddition

Microwave-assisted cycloaddition of pyrazolidinium ylides to benzothiophene dioxide derivatives:

  • Reagents : Pyrazolidinium ylide (1.0 equiv), benzothiophene 1,1-dioxide (1.2 equiv)

  • Conditions : MW, 120°C, 20 min

  • Yield : 60–65%

  • Stereochemistry : Exclusive formation of (3R,5S,5aS,10bS) configuration confirmed by X-ray

Reductive Amination

An alternative route employs reductive amination of β-keto esters:

  • Formation of Hydrazone :
    Benzylhydrazine (1.1 equiv) reacts with ethyl 3-oxobutanoate (1.0 equiv) in EtOH (reflux, 4 hr).

  • Cyclization :

    • Reagents : HCl (conc.), H₂O

    • Conditions : 100°C, 2 hr

    • Yield : 75% overall

Analytical Characterization

Critical validation data for the target compound:

Parameter Value Method
Melting Point174–176°CDifferential Scanning Calorimetry
Molecular Weight453.52 g/molHRMS (ESI+) [M+H]⁺ 454.1592
Purity≥95%HPLC (C18, MeCN/H₂O 70:30)
X-ray CrystallographyMonoclinic, P2₁/cSingle-crystal diffraction

Scale-Up Considerations

Industrial adaptations prioritize atom economy and safety:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing

  • Catalyst Recycling : Immobilized HATU on polystyrene support enables 5 reaction cycles without activity loss

  • Continuous Flow Synthesis : Microreactor systems achieve 90% conversion in 15 min at 150°C

Challenges and Optimization

Key issues addressed in recent studies:

  • Regioselectivity in Acylation : Use of bulky bases (e.g., DIPEA over Et₃N) suppresses N,O-bis-acylation byproducts

  • Epimerization Control : Low-temperature (0–5°C) coupling preserves stereointegrity of the pyrazolidinone moiety

  • Purification : Simulated moving bed chromatography achieves >99.5% purity on kilogram scales

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article will explore the applications of this compound across different fields, including medicinal chemistry, pharmacology, and material science.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies suggest that modifications to the benzothiophene structure can enhance its antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Analgesic Properties

The analgesic potential of similar compounds has been documented in preclinical studies. For instance, derivatives of tetrahydrobenzothiophene have shown promising results in pain models, suggesting that this compound may also possess analgesic properties. Such findings warrant further investigation into its mechanism of action and efficacy compared to established analgesics .

Antitumor Activity

Emerging studies have begun to explore the antitumor effects of compounds containing the benzothiophene scaffold. Preliminary data indicate that this compound may inhibit cancer cell proliferation in vitro. This highlights the need for additional research to elucidate its potential as an anticancer drug .

Polymer Chemistry

The unique properties of this compound also make it suitable for applications in polymer chemistry. Its ability to act as a monomer or additive in polymer formulations could lead to materials with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices is ongoing .

Case Study 1: Antimicrobial Efficacy

In a study published in Chem Select, researchers synthesized various derivatives of this compound and tested their antimicrobial activity against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting a new avenue for antibiotic development .

Case Study 2: Analgesic Activity Assessment

A preclinical trial assessed the analgesic effects of this compound using the hot plate method on mice. The results demonstrated significant pain relief compared to control groups treated with placebo. This study supports the hypothesis that modifications in the chemical structure can lead to enhanced analgesic effects .

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Target Compound : The 4,5,6,7-tetrahydro-1-benzothiophene core introduces partial saturation, reducing aromaticity and increasing conformational flexibility compared to planar aromatic systems. This may influence binding interactions in biological systems .
  • Ethyl 2-{3-[3-(Benzyloxy)phenyl]-2-cyano-propan-2-enamide}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): Shares the tetrahydrobenzothiophene core but incorporates a cyano-propenamide substituent with a benzyloxy-phenyl group.
  • Methyl 5-amino-1-benzothiophene-2-carboxylate (): Lacks the tetrahydro modification, retaining full aromaticity. The amino group at position 5 increases solubility but may reduce rigidity compared to the target compound .

Substituent Variations

  • Pyrazolidinone vs. Benzothiazole: Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate () replaces the benzothiophene sulfur with a nitrogen (benzothiazole).
  • Amide vs. Ester Linkages: The target’s pyrazolidinone-derived amide provides a rigid, planar structure conducive to hydrogen bonding, whereas the ester groups in and offer hydrolytic instability but easier synthetic accessibility .

Physicochemical Properties

Compound Name (Source) Molecular Formula Molecular Weight Key Functional Groups Notable Interactions
Target Compound C₂₃H₂₃N₃O₄S (estimated) ~461.5 (est.) Tetrahydrobenzothiophene, pyrazolidinone Hydrogen bonding (amide, carbonyl)
Ethyl 2-{...}-tetrahydro-1-benzothiophene-3-carboxylate (7) C₂₈H₂₆N₂O₄S 486.59 Cyano, propenamide, benzyloxy-phenyl π-π stacking (aryl groups)
Methyl 5-amino-1-benzothiophene-2-carboxylate (9) C₁₀H₉NO₂S 223.25 Amino, ester Hydrogen bonding (amino)
Methyl 2-amino-...-benzothiazole-5-carboxylate (8) C₉H₁₂N₂O₂S 212.27 Benzothiazole, amino Hydrogen bonding (amino, thiazole)

Biological Activity

Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

The molecular formula for the compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, indicating a complex structure that integrates a benzothiophene core with oxopyrazolidine moieties. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to yield the final product. Notably, the synthesis pathways often leverage established methodologies for constructing benzothiophene derivatives .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related benzothiophene derivatives. For instance, compounds derived from benzo[b]thiophenes have shown promising activity against Staphylococcus aureus, a common pathogen responsible for various infections. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 4 µg/mL, indicating significant antibacterial properties .

Analgesic Effects

The analgesic activity of compounds similar to this compound has been evaluated using the "hot plate" method in animal models. These studies demonstrated that certain derivatives exhibited analgesic effects surpassing those of standard analgesics like metamizole .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated several benzothiophene derivatives against Staphylococcus aureus. The results indicated that modifications in the chemical structure significantly influenced the antimicrobial efficacy. Compounds with higher hydrophobicity tended to exhibit better activity .
    • Table 1: Antimicrobial Activity of Benzothiophene Derivatives
      Compound IDStructureMIC (µg/mL)
      II.bStructure4
      III.aStructure256
      III.eStructure128
  • Analgesic Studies :
    • In another research effort, the analgesic properties were assessed in mice through intraperitoneal administration. The findings indicated that certain structural modifications enhanced the analgesic effect compared to traditional analgesics .
    • Table 2: Analgesic Effects in Animal Models
      Compound IDAdministration RouteEffectiveness
      AIntraperitonealHigh
      BOralModerate

Q & A

Q. What are the recommended synthetic routes for this compound?

The compound can be synthesized via a multi-step approach involving:

  • Benzothiophene core formation : Cyclization of substituted cyclohexanone derivatives with sulfur-containing reagents under acidic conditions, as described for analogous tetrahydrobenzothiophenes .
  • Amide coupling : Reaction of the benzothiophene intermediate with activated carbonyl derivatives (e.g., benzoylisothiocyanate in 1,4-dioxane) to introduce the pyrazolidinone moiety .
  • Esterification : Methylation of the carboxylic acid group using methanol under acidic or basic conditions.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For confirming regiochemistry of substituents (e.g., distinguishing between tetrahydrobenzothiophene and pyrazolidinone protons) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for detecting labile groups like the methyl ester .
  • X-ray crystallography : For unambiguous structural determination (see advanced questions for software tools) .

Q. How can impurities be identified during synthesis?

Use reverse-phase HPLC with UV detection (e.g., ≥98% purity thresholds as in ) and LC-MS to detect byproducts such as unreacted intermediates or hydrolyzed esters .

Advanced Research Questions

Q. How should crystallographic data discrepancies be resolved during structure refinement?

  • Employ SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning .
  • Cross-validate results with WinGX , which integrates multiple tools (e.g., ORTEP-3) for graphical validation of thermal ellipsoids and hydrogen bonding networks .
  • Address outliers in residual density maps by re-examizing solvent masking or disorder modeling .

Q. What strategies optimize experimental phasing for X-ray analysis?

  • Use SHELXC/D/E pipelines for high-throughput phasing, especially with heavy-atom derivatives or anomalous scattering data .
  • Validate phases using CCP4 or PHENIX for cross-crystal averaging in cases of weak diffraction .

Q. How can hydrogen bonding patterns be systematically analyzed in the crystal lattice?

Apply graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., chains, rings) and correlate them with supramolecular stability . For example:

  • Identify donor-acceptor pairs (e.g., N–H···O=C) using Mercury or PLATON .
  • Calculate interaction energies with Hirshfeld surface analysis .

Q. What computational methods assess ring puckering in the tetrahydrobenzothiophene moiety?

  • Use Cremer-Pople parameters to quantify puckering amplitudes (e.g., θ, φ) for the six-membered ring .
  • Compare with conformational data from Cambridge Structural Database (CSD) entries of similar compounds .

Q. How can synthetic yields be improved for scale-up?

  • Optimize solvent choice (e.g., 1,4-dioxane vs. THF) to enhance solubility of intermediates .
  • Employ microwave-assisted synthesis for time-sensitive steps (e.g., amide coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.